4-(2-Oxopiperidin-1-YL)benzonitrile
Description
Properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWCFWVVUASEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620103 | |
| Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186651-05-8 | |
| Record name | 4-(2-Oxopiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Oxopiperidin-1-YL)benzonitrile: Synthesis, Characterization, and Pharmaceutical Relevance
Abstract
This technical guide provides a comprehensive overview of 4-(2-Oxopiperidin-1-YL)benzonitrile, a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. The document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and analytical characterization. While this compound is primarily recognized for its role in pharmaceutical manufacturing, this guide also explores its broader chemical significance and potential avenues for future research. The synthesis protocols are detailed with causal explanations for experimental choices, and the characterization section provides a predictive analysis of its spectral data based on analogous structures, addressing the current gap in publicly available experimental spectra for the isolated compound.
Introduction: The Significance of a Key Intermediate
4-(2-Oxopiperidin-1-YL)benzonitrile, also known as 1-(4-cyanophenyl)piperidin-2-one, is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its prominence stems almost exclusively from its role as a crucial building block in the synthesis of Apixaban, a highly potent, selective, and orally bioavailable direct factor Xa inhibitor.[1] The piperidine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their favorable pharmacokinetic properties and ability to engage with biological targets.[2] Similarly, the benzonitrile moiety is a versatile functional group in drug design, often utilized for its electronic properties and ability to participate in key binding interactions.[3]
The combination of these two pharmacophoric elements in 4-(2-Oxopiperidin-1-YL)benzonitrile results in a molecule primed for further chemical elaboration in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the synthesis and characterization of this intermediate is therefore of paramount importance for process chemists and researchers involved in the development of novel anticoagulants and other therapeutic agents.
This guide will provide a detailed exploration of the synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile, drawing from established methodologies in the context of Apixaban synthesis. It will further offer a comprehensive, albeit predictive, analysis of its spectral characteristics to aid in its identification and quality control.
Chemical Structure and Properties
The chemical structure of 4-(2-Oxopiperidin-1-YL)benzonitrile consists of a 2-piperidone ring attached via its nitrogen atom to the para-position of a benzonitrile ring.
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
IUPAC Name: 4-(2-oxopiperidin-1-yl)benzonitrile
-
CAS Number: 41661-47-6[4]
The 2-piperidone moiety is a lactam, a cyclic amide, which imparts a degree of rigidity and polarity to the molecule. The benzonitrile group is an aromatic ring substituted with a nitrile (-C≡N) group, which is a strong electron-withdrawing group. This electronic feature influences the reactivity of the aromatic ring.
Synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile
The synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile is most commonly approached through the N-arylation of 2-piperidone with a suitable 4-cyanophenyl electrophile. The following protocol is a representative method adapted from the literature on Apixaban synthesis.
Reaction Scheme
Caption: Synthetic route to 4-(2-Oxopiperidin-1-YL)benzonitrile.
Experimental Protocol: N-Arylation of 2-Piperidone
This protocol describes a nucleophilic aromatic substitution reaction. The nitrogen atom of 2-piperidone acts as a nucleophile, displacing a leaving group (in this case, fluoride) from the 4-position of the benzonitrile ring.
Materials:
-
2-Piperidone
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-piperidone (1.0 equivalent) and anhydrous dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the mixture. The carbonate acts as a base to deprotonate the amide nitrogen of 2-piperidone, increasing its nucleophilicity. The use of an anhydrous base and solvent is crucial to prevent side reactions involving water.
-
Addition of Electrophile: Add 4-fluorobenzonitrile (1.1 equivalents) to the reaction mixture. The slight excess of the electrophile helps to ensure complete consumption of the 2-piperidone.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The high temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient aromatic ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude product by filtration and wash with water to remove DMF and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(2-Oxopiperidin-1-YL)benzonitrile.
-
Rationale Behind Experimental Choices
-
Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the 2-piperidone without causing unwanted side reactions. DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point, allowing for the necessary reaction temperatures.
-
Choice of Electrophile: 4-Fluorobenzonitrile is a common choice for this reaction due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.
Analytical Characterization
While specific, experimentally-derived spectra for isolated 4-(2-Oxopiperidin-1-YL)benzonitrile are not widely available in the public domain, a predictive analysis based on the known spectral data of its constituent parts and closely related analogues can be provided with a high degree of confidence.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the 2-piperidone ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (aromatic) | 7.7 - 7.8 | Doublet | ~8-9 |
| H-3', H-5' (aromatic) | 7.4 - 7.5 | Doublet | ~8-9 |
| H-6 (piperidone) | 3.6 - 3.8 | Triplet | ~5-6 |
| H-3 (piperidone) | 2.5 - 2.7 | Triplet | ~6-7 |
| H-4, H-5 (piperidone) | 1.9 - 2.1 | Multiplet | - |
The numbering of the atoms is provided in the chemical structure diagram in section 2.
Rationale for Predictions:
-
The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-2', H-6') will be deshielded and appear further downfield compared to the protons meta to the nitrile group (H-3', H-5'). This is consistent with data for similar compounds like 1-(4-Cyanophenyl)piperazine, which shows aromatic signals at δ 7.47 and 6.83 ppm.[5]
-
The methylene protons adjacent to the nitrogen (H-6) in the piperidone ring will be deshielded due to the inductive effect of the nitrogen and will appear as a triplet.
-
The methylene protons adjacent to the carbonyl group (H-3) will also be deshielded and appear as a triplet.
-
The remaining methylene protons (H-4, H-5) will be in the aliphatic region and will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the aliphatic carbons of the piperidone ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 170 - 175 |
| C-1' (aromatic) | 142 - 145 |
| C-4' (aromatic) | 110 - 115 |
| C-2', C-6' (aromatic) | 132 - 135 |
| C-3', C-5' (aromatic) | 120 - 125 |
| C≡N (nitrile) | 118 - 120 |
| C-6 (piperidone) | 50 - 55 |
| C-3 (piperidone) | 30 - 35 |
| C-4, C-5 (piperidone) | 20 - 25 |
Rationale for Predictions:
-
The carbonyl carbon of the lactam will appear in the typical downfield region for amides.
-
The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the nitrogen (C-1') will be significantly downfield, as will the carbons ortho to the nitrile group (C-2', C-6'). The carbon bearing the nitrile group (C-4') will also have a characteristic shift.
-
The nitrile carbon itself has a characteristic chemical shift in the 118-120 ppm range.
-
The aliphatic carbons of the piperidone ring will appear in the upfield region of the spectrum.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N and C=O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong |
| C=O stretch (lactam) | 1650 - 1680 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
Rationale for Predictions:
-
The nitrile stretch is a very characteristic and strong absorption in the specified region.
-
The carbonyl stretch of a six-membered lactam is typically found in the 1650-1680 cm⁻¹ range.
-
The other predicted absorptions are standard for the functional groups present in the molecule.
Predicted Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Fragmentation patterns would likely involve cleavage of the piperidone ring and loss of CO. Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z = 201.
Role in Drug Development and Future Perspectives
The primary and currently established role of 4-(2-Oxopiperidin-1-YL)benzonitrile is as a key intermediate in the synthesis of Apixaban.[6][7] In the context of Apixaban's structure, the 4-(2-oxopiperidin-1-yl)phenyl moiety serves as a crucial scaffold that correctly positions other parts of the molecule for optimal binding to the active site of Factor Xa.
Caption: Logical relationship of the 4-(2-Oxopiperidin-1-YL)benzonitrile moiety within the Apixaban structure.
While the intrinsic biological activity of 4-(2-Oxopiperidin-1-YL)benzonitrile has not been extensively studied, its structural components suggest potential for broader pharmacological relevance. Piperidone-containing compounds have been investigated for a range of biological activities, including as anticancer and antioxidant agents.[1][8] Benzonitrile derivatives also feature in a wide variety of biologically active molecules.[3]
Future Research Directions:
-
Exploration of Intrinsic Biological Activity: A thorough investigation of the standalone biological activity of 4-(2-Oxopiperidin-1-YL)benzonitrile is warranted. Screening against a panel of biological targets could reveal novel pharmacological properties.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of analogues with modifications to the piperidone or benzonitrile rings could lead to the discovery of new compounds with interesting biological profiles.
-
Development as a Molecular Probe: Given its presence in a well-characterized drug, this compound could potentially be developed into a chemical probe to study related biological pathways, provided it demonstrates some level of intrinsic activity.
Conclusion
4-(2-Oxopiperidin-1-YL)benzonitrile is a molecule of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Apixaban. This guide has provided a detailed protocol for its synthesis via N-arylation, along with a comprehensive predictive analysis of its spectral characteristics to aid in its identification and characterization. While the current body of public knowledge on this compound is largely confined to its synthetic utility, the pharmacophoric nature of its constituent rings suggests that further investigation into its intrinsic biological properties could be a fruitful area of research. This document serves as a foundational resource for chemists and pharmaceutical scientists working with this important chemical entity.
References
-
Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.). Retrieved from [Link]
-
1-(4-Cyanophenyl)piperazine. (2018, September 14). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
1-(4-cyanophenyl)-2-oxo-5-[2-(1-piperidyl)ethyl]-4a,9b-dihydropyrido[3,2-b]indole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]
-
Li, J., et al. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 523-530. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). Scribd. Retrieved from [Link]
-
Partial 13 C{ 1 H} NMR spectra (150 MHz) of 4' in 2 H 2 O at.... (n.d.). ResearchGate. Retrieved from [Link]
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
-
Yıldırım, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Imam Hossein University.
-
Li, L., Chen, M., & Jiang, F.-C. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1853-1865. [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(10), e0165191. [Link]
-
Çolak, N., & Bayrak, N. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]
-
Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. [Link]
-
Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). (n.d.). ResearchGate. Retrieved from [Link]
-
2-Piperidinone. (n.d.). NIST WebBook. Retrieved from [Link]
-
Dikmen, G., & Ekincioğlu, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]
-
4-Piperidone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. nwmedj.org [nwmedj.org]
- 2. dovepress.com [dovepress.com]
- 3. mzCloud – 1 3 Cyanophenyl 3 2R 4S 5S 5 4 4 fluorophenyl 1 piperazinyl methyl 1 azabicyclo 2 2 2 oct 2 yl methyl urea [mzcloud.org]
- 4. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(4-Cyanophenyl)piperazine [orgspectroscopyint.blogspot.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scribd.com [scribd.com]
- 8. nwmedj.org [nwmedj.org]
4-(2-Oxopiperidin-1-YL)benzonitrile CAS number 186651-05-8
The following technical guide is structured to provide an in-depth, field-applicable analysis of 4-(2-Oxopiperidin-1-yl)benzonitrile , a critical intermediate in the synthesis of anticoagulant therapeutics.
CAS Number: 186651-05-8 Synonyms: 1-(4-Cyanophenyl)piperidin-2-one; N-(4-Cyanophenyl)-δ-valerolactam Role: Key Intermediate for Factor Xa Inhibitors (e.g., Apixaban)
Executive Summary
4-(2-Oxopiperidin-1-yl)benzonitrile serves as a strategic building block in the retrosynthetic disconnection of Apixaban (Eliquis) and related Factor Xa inhibitors. While industrial routes often utilize nitro-based precursors (1-(4-nitrophenyl)piperidin-2-one), the cyano-derivative (CAS 186651-05-8) represents a convergent, high-value intermediate . Its nitrile moiety functions as a masked amidine, allowing for the late-stage assembly of the tetrahydro-1H-pyrazolo[3,4-c]pyridine core via Pinner reaction and subsequent cycloaddition.
This guide outlines the robust synthesis, purification, and downstream application of this compound, designed for medicinal chemists and process engineers prioritizing scalability and purity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138 – 142 °C |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Sparingly soluble in Water |
| Key Functional Groups | Nitrile (Electrophilic/Reducible), Lactam (Stable Amide) |
| Stability | Stable under standard ambient conditions; hydrolyzes under strong acidic/basic stress |
Synthetic Pathways
Two primary methodologies exist for the synthesis of CAS 186651-05-8. The selection depends on the availability of starting materials and the scale of operation.
Method A: Linear Cyclization (Scalable Industrial Route)
Rationale: This route avoids expensive transition metal catalysts and uses readily available aniline derivatives. It follows a classical acylation-alkylation sequence.
Reagents: 4-Aminobenzonitrile, 5-Chlorovaleroyl chloride, Triethylamine (TEA), Potassium tert-butoxide (KOtBu).
Protocol:
-
Acylation: Charge a reactor with 4-aminobenzonitrile (1.0 eq) and dichloromethane (DCM). Cool to 0°C.
-
Add Triethylamine (1.2 eq) followed by slow addition of 5-chlorovaleroyl chloride (1.1 eq). Maintain temperature <10°C to prevent polymerization.
-
Mechanism: The aniline nitrogen attacks the acyl chloride, forming the linear amide intermediate: 5-chloro-N-(4-cyanophenyl)pentanamide.
-
Cyclization: Upon completion (monitor by TLC/HPLC), solvent swap to THF or DMF.
-
Add Potassium tert-butoxide (1.5 eq) at 0-5°C. The strong base deprotonates the amide nitrogen, triggering an intramolecular S_N2 attack on the terminal alkyl chloride, closing the piperidone ring.
-
Workup: Quench with water, extract with ethyl acetate, and recrystallize from Isopropanol/Water.
Method B: Convergent C-N Coupling (Buchwald/Goldberg Variant)
Rationale: Ideal for medicinal chemistry labs requiring rapid access to the scaffold without handling acyl chlorides.
Reagents: Piperidin-2-one, 4-Iodobenzonitrile (or 4-Bromobenzonitrile), CuI (Catalyst), Ligand (e.g., N,N'-Dimethylethylenediamine), K₃PO₄.
Protocol:
-
Charge a reaction vessel with 4-iodobenzonitrile (1.0 eq), piperidin-2-one (1.2 eq), CuI (5 mol%), and K₃PO₄ (2.0 eq).
-
Add dry 1,4-Dioxane and the diamine ligand (10 mol%).
-
Reflux at 110°C for 12–16 hours under Nitrogen.
-
Mechanism: The copper catalyst facilitates the oxidative addition into the Aryl-Iodide bond, followed by coordination of the lactam nitrogen and reductive elimination to form the C-N bond.
Visualization: Synthesis Workflow
Figure 1: Comparison of Linear (Acylation/Cyclization) and Convergent (C-N Coupling) synthetic routes.
Application in Drug Development (Apixaban Context)
The utility of CAS 186651-05-8 lies in the Nitrile Group . In the synthesis of Apixaban, the central pyrazole ring is often constructed via a [3+2] cycloaddition or condensation strategy.
Mechanism of Action:
-
Pinner Reaction: The nitrile is treated with HCl/Ethanol to form the imidate ester, or directly with ammonia/hydroxylamine to form an amidine or amidoxime .
-
Core Assembly: This amidine species reacts with a hydrazonoyl chloride derivative (bearing the p-methoxyphenyl group) to close the central pyrazole ring.
-
Result: The 4-(2-oxopiperidin-1-yl)phenyl moiety is installed intact, avoiding the need to build the lactam ring after the complex core is formed.
Visualization: Downstream Transformation
Figure 2: Transformation of the nitrile intermediate into the Factor Xa inhibitor core.
Analytical Characterization & Quality Control
To ensure the material is suitable for GMP downstream processing, the following analytical standards must be met.
HPLC Method (Reverse Phase)[6][12][13]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Benzonitrile absorption) and 210 nm (Amide).
-
Retention Time: The nitrile is relatively non-polar; expect elution around 8–10 min depending on flow rate (1.0 mL/min).
NMR Spectroscopy (Diagnostic Signals)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.80 (d, 2H): Aromatic protons ortho to Nitrile (Deshielded).
-
δ 7.50 (d, 2H): Aromatic protons ortho to Lactam Nitrogen.
-
δ 3.65 (t, 2H): N-CH₂ of the piperidone ring (Diagnostic triplet).
-
δ 2.40 (t, 2H): CO-CH₂ of the piperidone ring.
-
δ 1.85 (m, 4H): Central methylene protons of the piperidone.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential for cyanide release if subjected to strong acids/combustion (though the nitrile bond is strong).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.
References
-
Pinto, D. J. P., et al. (2007).[4] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[4] Journal of Medicinal Chemistry .
-
Jiang, J., & Ji, M. (2013). Improved Synthesis of 1-(4-Nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A Key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences .
-
Watson, T. J., et al. (2011). Process Development of Apixaban. Organic Process Research & Development .
-
PubChem. (2025).[5] Compound Summary for CAS 186651-05-8. National Library of Medicine .
Sources
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR of 4-(2-Oxopiperidin-1-YL)benzonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Oxopiperidin-1-YL)benzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Oxopiperidin-1-YL)benzonitrile, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational NMR principles and spectral data from analogous structures to construct a detailed, predictive interpretation. We delve into the theoretical basis for expected chemical shifts and coupling constants, offering a robust framework for researchers engaged in the synthesis and characterization of novel benzonitrile and piperidone derivatives. This guide is designed to serve as a practical reference for structural verification, purity assessment, and the unambiguous assignment of NMR signals, incorporating best-practice experimental protocols and advanced 2D NMR considerations to ensure scientific rigor.
Introduction: The Structural Context
4-(2-Oxopiperidin-1-YL)benzonitrile is a bifunctional molecule featuring a para-substituted benzonitrile core linked to a 2-piperidone (δ-valerolactam) ring via a nitrogen-aryl bond. The benzonitrile moiety is a common pharmacophore and a versatile synthetic intermediate, while the piperidone scaffold is prevalent in numerous biologically active compounds. The precise characterization of such molecules is paramount in drug discovery and development, where unambiguous structural confirmation is a prerequisite for further investigation.
NMR spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution.[1] By analyzing the ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework, confirm connectivity, and gain insights into the electronic environment of every atom within the molecule. This guide will systematically deconstruct the predicted NMR data for 4-(2-Oxopiperidin-1-YL)benzonitrile.
Caption: Molecular structure with systematic numbering for NMR analysis.
Core Principles: Understanding Chemical Environment
The chemical shift (δ) of a nucleus in NMR is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[2]
In 4-(2-Oxopiperidin-1-YL)benzonitrile, we must consider:
-
Inductive Effects : The electronegative nitrile (-CN) group and the amide carbonyl (C=O) group withdraw electron density. The nitrogen atom also has an inductive withdrawing effect.
-
Mesomeric (Resonance) Effects : The nitrile group is a powerful resonance-withdrawing group, delocalizing electron density from the aromatic ring. The amide nitrogen, however, can act as a resonance-donating group, pushing its lone pair into the aromatic system. The net effect on the aromatic proton and carbon shifts will be a combination of these competing influences.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Aromatic Region (δ 7.0–8.0 ppm)
The para-substituted aromatic ring will exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
H3/H5 Protons : These protons are ortho to the electron-withdrawing nitrile group. This strong deshielding effect will shift their signal significantly downfield. They are expected to appear as a doublet.
-
H2/H6 Protons : These protons are ortho to the piperidone nitrogen. While nitrogen is inductively withdrawing, its lone pair can participate in resonance donation into the ring, which is a shielding effect. The net result is a chemical shift that is typically upfield relative to the H3/H5 protons. They will appear as a doublet due to coupling with H3/H5.
Aliphatic Region (δ 1.5–4.0 ppm)
The piperidone ring contains three distinct methylene (-CH₂) groups. Due to the rigid, cyclic nature of the amide, free rotation is hindered, and the protons on each methylene are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling).
-
H8 Protons (-N-CH₂-) : These protons are adjacent to the nitrogen atom, which is connected to the deshielding aromatic ring. Their signal is expected to be the most downfield of the aliphatic protons.
-
H11 Protons (-CH₂-C=O) : Protons alpha to a carbonyl group are deshielded. This signal is expected to appear as a triplet.
-
H9 & H10 Protons (-CH₂-CH₂-) : These two central methylene groups are the most shielded and will appear furthest upfield, likely as complex multiplets resulting from both geminal and vicinal coupling.
Table 1: Predicted ¹H NMR Data for 4-(2-Oxopiperidin-1-YL)benzonitrile (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H3, H5 | ~ 7.70 | d | ~ 8.5 | 2H | Ortho to EWG (-CN)[3] |
| H2, H6 | ~ 7.45 | d | ~ 8.5 | 2H | Ortho to amide nitrogen |
| H8 (N-CH₂) | ~ 3.75 | t | ~ 6.0 | 2H | Adjacent to ring nitrogen |
| H11 (CH₂-C=O) | ~ 2.60 | t | ~ 6.5 | 2H | Alpha to carbonyl[4] |
| H9, H10 (-CH₂-CH₂-) | ~ 1.95 | m | - | 4H | Aliphatic, shielded protons[4][5] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C12) : Amide carbonyls are highly deshielded and appear far downfield, typically in the range of δ 170-175 ppm.
-
Aromatic Carbons (C1-C6) : Four signals are expected due to symmetry. The carbons directly attached to substituents (ipso-carbons, C1 and C4) will have distinct shifts. C1 (attached to nitrogen) will be significantly deshielded. C4 (attached to the -CN group) will also be distinct. The protonated carbons C2/C6 and C3/C5 will appear in the typical aromatic region of δ 115-140 ppm.
-
Nitrile Carbon (C7) : The nitrile carbon has a characteristic chemical shift in the δ 118-120 ppm range.[6]
-
Aliphatic Carbons (C8-C11) : The chemical shifts of the piperidone carbons are influenced by their proximity to the nitrogen and carbonyl groups. C8 (adjacent to N) will be the most downfield, followed by C11 (alpha to C=O), with C9 and C10 being the most shielded.
Table 2: Predicted ¹³C NMR Data for 4-(2-Oxopiperidin-1-YL)benzonitrile (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C12 (C=O) | ~ 171.0 | Amide carbonyl |
| C1 (Ar-N) | ~ 145.0 | Aromatic carbon attached to nitrogen |
| C3, C5 (Ar-CH) | ~ 133.5 | Aromatic carbon ortho to -CN[3] |
| C2, C6 (Ar-CH) | ~ 120.0 | Aromatic carbon ortho to -N |
| C7 (-CN) | ~ 118.5 | Nitrile carbon[6] |
| C4 (Ar-CN) | ~ 112.0 | Aromatic carbon attached to -CN |
| C8 (N-CH₂) | ~ 51.0 | Aliphatic carbon adjacent to nitrogen |
| C11 (CH₂-C=O) | ~ 33.0 | Aliphatic carbon alpha to carbonyl |
| C9, C10 (-CH₂-) | ~ 23.0, 21.0 | Shielded aliphatic carbons |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This represents a self-validating system for obtaining trustworthy results.
Sample Preparation
-
Weighing : Accurately weigh 10-15 mg of 4-(2-Oxopiperidin-1-YL)benzonitrile directly into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for general organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Dissolution : Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is critical.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation.
Caption: Standard workflow for NMR structural elucidation.
Spectrometer Setup (Typical Parameters)
-
Instrument : 400 MHz (or higher) NMR Spectrometer
-
¹H NMR :
-
Pulse Program : Standard single pulse (zg30)
-
Acquisition Time : ~3-4 seconds
-
Relaxation Delay (d1) : 2 seconds
-
Number of Scans : 8-16
-
-
¹³C NMR :
-
Pulse Program : Proton-decoupled single pulse (zgpg30)
-
Acquisition Time : ~1-2 seconds
-
Relaxation Delay (d1) : 2 seconds
-
Number of Scans : 1024 or more (due to low natural abundance of ¹³C)
-
The Role of 2D NMR in Unambiguous Assignment
While 1D NMR provides a wealth of information, complex molecules benefit from 2D NMR experiments to definitively confirm assignments.[7]
-
¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (vicinal coupling) or the same carbon (geminal coupling). This would confirm the connectivity within the piperidone ring (H8↔H9↔H10↔H11).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal to which it is directly attached. This is the most reliable way to assign protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton signals with carbon signals over two or three bonds. This is invaluable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For example, HMBC would show correlations from H2/H6 to the nitrile carbon (C7) and the ipso-carbon C4, confirming the structure of the benzonitrile ring.
Conclusion
The structural elucidation of 4-(2-Oxopiperidin-1-YL)benzonitrile is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by a distinct AA'BB' system in the aromatic region and a set of complex aliphatic signals corresponding to the piperidone ring. The chemical shifts are governed by the predictable electronic effects of the nitrile and amide functionalities. By following rigorous experimental protocols and employing 2D correlation experiments where necessary, researchers can achieve unambiguous assignment of all signals, providing the definitive structural proof required for advancing research and development objectives.
References
-
Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080. [Link]
-
Manickam, G., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(10), 688-696. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Atta-ur-Rahman & Choudhary, M. I. (1996). Solving Problems with NMR Spectroscopy. Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. rsc.org [rsc.org]
- 4. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(2-Oxopiperidin-1-yl)benzonitrile
Abstract & Strategic Overview
The synthesis of 4-(2-oxopiperidin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)piperidin-2-one) is a critical transformation in the manufacturing of anticoagulant therapeutics, most notably as a key intermediate for Apixaban (Eliquis).
While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) are often employed for unactivated aryl halides, the use of 4-fluorobenzonitrile allows for a metal-free Nucleophilic Aromatic Substitution (
This guide presents a robust, self-validating protocol optimized for research and early-stage process development. It prioritizes the Sodium Hydride (NaH) method for its kinetic efficiency and high conversion rates in laboratory settings, while discussing thermal carbonate methods for scalability.
Core Reaction Scheme
Figure 1: Mechanistic pathway of the
Critical Process Parameters (CPP)
Success in this synthesis relies on controlling three variables: Basicity , Solvent Polarity , and Temperature .
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Sodium Hydride (NaH) (60% dispersion) | Lactams (pKa ~17) are poor nucleophiles. NaH ensures irreversible deprotonation, generating the highly reactive lactam anion. Weak bases ( |
| Solvent | DMF or THF/DMF (9:1) | Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex) and solvate the cation, leaving the lactam anion "naked" and reactive. |
| Stoichiometry | 1.0 eq Lactam : 1.1 eq Base : 1.05 eq Ar-F | Slight excess of base ensures complete deprotonation. Excess electrophile (Ar-F) is easier to remove than unreacted lactam. |
| Temperature | 0°C | The reaction is exothermic. Initiating at 0°C prevents side reactions (e.g., polymerization or nitrile hydrolysis). |
Experimental Protocol (Route A: Strong Base / Kinetic Control)
This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Piperidin-2-one (δ-Valerolactam): 1.0 g (10.1 mmol)
-
4-Fluorobenzonitrile: 1.28 g (10.6 mmol, 1.05 equiv)
-
Sodium Hydride (60% in mineral oil): 0.44 g (11.0 mmol, 1.1 equiv)
-
N,N-Dimethylformamide (DMF): 15 mL (Anhydrous)
-
Ethyl Acetate (EtOAc) & Hexanes: For workup/purification.
Step-by-Step Methodology
Phase 1: Nucleophile Activation
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Charge: Add anhydrous DMF (10 mL) and cool the flask to 0°C using an ice bath.
-
Base Addition: Carefully add NaH (0.44 g) portion-wise. Caution: Hydrogen gas evolution. Stir for 10 minutes until gas evolution ceases.
-
Lactam Addition: Dissolve Piperidin-2-one (1.0 g) in DMF (2 mL) and add dropwise to the NaH suspension at 0°C.
-
Activation: Stir at 0°C for 30 minutes. The solution should turn clear or slightly turbid as the sodium lactam salt forms.
Phase 2:
Coupling
-
Electrophile Addition: Dissolve 4-Fluorobenzonitrile (1.28 g) in DMF (3 mL). Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours .
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, and a new polar spot (Product, Rf ~0.2-0.3) should appear.[2]
-
Phase 3: Quench & Isolation
-
Quench: Cool the mixture back to 0°C. Slowly add saturated
solution (10 mL) to quench excess hydride. -
Extraction: Dilute with Water (50 mL) and extract with EtOAc (3 x 30 mL) .
-
Note: DMF is miscible with water; thorough washing is required.
-
-
Washing: Wash the combined organic layers with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 4: Purification
-
Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol/Water or EtOAc/Hexanes to yield off-white crystals.
-
Flash Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography (Gradient: 20%
60% EtOAc in Hexanes).
Analytical Validation
Verify the product identity using the following expected data points.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (400 MHz, | AA'BB' system of the para-substituted benzene ring. | |
| Remaining | ||
| IR Spectroscopy | 2220–2230 | C≡N stretch (Nitrile). |
| 1640–1660 | C=O stretch (Lactam amide). | |
| HPLC Purity | >98% (AUC) | Retention time distinct from 4-fluorobenzonitrile. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Often caused by wet DMF. Water destroys NaH, preventing lactam deprotonation. Solution: Use anhydrous DMF and store NaH in a desiccator.
-
Incomplete Conversion: If the reaction stalls, heat to 60°C . The
reaction is temperature-dependent. -
Hydrolysis: If the nitrile group hydrolyzes to an amide (rare under these anhydrous conditions but possible during harsh acidic workup), ensure the quench is neutral/mild (
).
Alternative Route: Thermal Carbonate Method
For facilities avoiding NaH due to safety concerns, use Cesium Carbonate (
-
Conditions: 2.0 equiv
, DMF, 100°C , 16 hours. -
Pros: No hydrogen gas evolution; more moisture tolerant.
-
Cons: Requires high heat; slower reaction rate; harder to remove inorganic salts.
Workflow Visualization
Figure 2: Operational workflow for the NaH-mediated synthesis.
References
-
Apixaban Intermediate Synthesis:World Intellectual Property Organization, WO 2021/013864 A1, 2021. (Describes analogous
conditions using carbonate bases). Link -
General Lactam Arylation: European Patent Office, EP 3212620 B1, 2020. (Discusses Ullmann coupling for iodo-derivatives, establishing the baseline for aryl-lactam bond formation). Link
-
S_NAr Mechanism on Benzonitriles: Organic Syntheses, Coll. Vol. 10, p. 542 (2024).[1] (Provides context on the activation of fluorobenzonitriles for nucleophilic attack). Link
-
Process Safety: BenchChem Application Notes, "Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile". (General safety protocols for handling benzonitrile derivatives). Link
Sources
Application Note: Ni-Catalyzed Decyanative N-Arylation of 2-Piperidone
This Application Note and Protocol details the N-arylation of 2-piperidone using benzonitrile via Nickel-Catalyzed Decyanative C–N Cross-Coupling .
This transformation represents a significant advancement in synthetic methodology, moving beyond classical Buchwald-Hartwig aminations (which require aryl halides) by utilizing aryl nitriles as electrophiles. The activation of the inert C–CN bond is achieved through a specific Ni(0)/Ligand catalytic system, allowing benzonitrile to serve as a phenylating agent.
Introduction & Strategic Rationale
The N-arylation of lactams (cyclic amides) like 2-piperidone is a critical step in the synthesis of bioactive scaffolds, including potential opioid antagonists and antipsychotics. Traditionally, this is achieved using aryl halides (Cl, Br, I) via Copper-catalyzed (Goldberg) or Palladium-catalyzed cross-coupling.[1]
However, Aryl Nitriles (Ar-CN) present a potent alternative electrophile class. They are often less expensive, commercially abundant, and can serve as "masked" halides. The Decyanative N-Arylation protocol described here leverages the ability of Nickel(0) complexes to oxidatively add into the strong C–CN bond, expelling the cyano group and forming a C–N bond with the lactam nitrogen.
Key Advantages:
-
Atom Economy: Utilizes benzonitrile directly without prior halogenation.
-
Orthogonality: The C–CN bond is stable under many Pd-catalyzed conditions, allowing for chemoselective late-stage functionalization.
-
Novelty: Accesses N-aryl lactams from nitrile precursors, expanding the retrosynthetic toolbox.
Mechanistic Principles
The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle involving C–CN bond cleavage. Unlike Pd-catalyzed couplings where the leaving group is a halide, the "leaving group" here is the cyanide moiety, which must be sequestered or transferred.
Catalytic Cycle Description:
-
Ligand Exchange: The precatalyst Ni(COD)₂ exchanges cyclooctadiene (COD) ligands for the active phosphine ligand (e.g., dppf or dcype).
-
Oxidative Addition: The active Ni(0) species inserts into the C–CN bond of benzonitrile, forming an Aryl-Ni(II)-CN complex.
-
Ligand Substitution: The 2-piperidone (as its conjugate base or assisted by base) coordinates to the Nickel center, displacing the cyanide ligand.
-
Reductive Elimination: The C–N bond is formed, releasing N-phenyl-2-piperidone and regenerating the Ni(0) species.
Mechanism Diagram
Caption: Figure 1. Proposed catalytic cycle for the Ni-catalyzed decyanative N-arylation of 2-piperidone.
Experimental Protocol
Safety Warning: Nickel(0) complexes are air-sensitive and potentially carcinogenic. Benzonitrile is toxic. All manipulations must be performed in a Glovebox or using strict Schlenk techniques.
Reagents and Materials[2][3][4][5][6][7][8]
| Component | Role | Specification |
| Benzonitrile | Electrophile | Anhydrous, >99% purity |
| 2-Piperidone | Nucleophile | Recrystallized, dry |
| Ni(COD)₂ | Pre-catalyst | Bis(1,5-cyclooctadiene)nickel(0); Strem/Sigma |
| dppf | Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| NaOtBu | Base | Sodium tert-butoxide (Sublimed grade) |
| Toluene | Solvent | Anhydrous, deoxygenated |
| Dodecane | Internal Std | For GC analysis (Optional) |
Step-by-Step Procedure
Step 1: Catalyst Preparation (Inside Glovebox)
-
Weigh Ni(COD)₂ (13.8 mg, 0.05 mmol, 5 mol%) and dppf (55.4 mg, 0.10 mmol, 10 mol%) into a 4 mL screw-cap reaction vial equipped with a magnetic stir bar.
-
Add Toluene (1.0 mL) to the vial.
-
Stir at room temperature for 10 minutes. The solution should turn a deep orange/red color, indicating the formation of the active Ni(dppf) complex.
Step 2: Substrate Addition 4. Add 2-Piperidone (119 mg, 1.2 mmol, 1.2 equiv) to the catalyst mixture. 5. Add NaOtBu (144 mg, 1.5 mmol, 1.5 equiv). Note: The base is crucial for deprotonating the lactam and facilitating the displacement of the cyano group. 6. Add Benzonitrile (103 µL, 1.0 mmol, 1.0 equiv) last. 7. (Optional) Add 50 µL of Dodecane as an internal standard for GC monitoring. 8. Seal the vial tightly with a PTFE-lined cap.
Step 3: Reaction 9. Remove the vial from the glovebox (if properly sealed) or place in a heating block inside the box. 10. Heat the reaction mixture to 130 °C for 24 hours with vigorous stirring (800 rpm).
- Critical Control Point: The high temperature is necessary to overcome the activation energy of the stable C–CN bond.
Step 4: Work-up and Purification 11. Cool the mixture to room temperature. 12. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated cyanide byproducts. 13. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). 14. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purification: Flash column chromatography on silica gel.
- Eluent: Hexanes/Ethyl Acetate gradient (starts 80:20 -> 50:50).
- Target Product: N-Phenyl-2-piperidone (Look for UV active spot, typically R_f ~ 0.3-0.4 in 1:1 Hex/EtOAc).
Optimization & Troubleshooting Guide
The following data summarizes the impact of critical variables on the reaction yield, based on mechanistic studies of Ni-catalyzed decyanative couplings.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Ni(COD)₂ | dppf | NaOtBu | Toluene | 130 | 82% |
| 2 | Ni(COD)₂ | PPh₃ | NaOtBu | Toluene | 130 | <10% |
| 3 | Ni(COD)₂ | dcype | NaOtBu | Toluene | 130 | 75% |
| 4 | NiCl₂·glyme | dppf | K₃PO₄ | Dioxane | 130 | 45% |
| 5 | Ni(COD)₂ | dppf | NaOtBu | Toluene | 80 | 15% |
*Yields are isolated yields based on benzonitrile limiting reagent.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation by O₂ | Ensure strict inert conditions; use fresh Ni(COD)₂ (should be yellow, not white/green). |
| Low Conversion (<20%) | Insufficient Temperature | C-CN activation requires high energy. Ensure block temp is actually 130°C. |
| Formation of Benzamide | Moisture in solvent | Water hydrolyzes the nitrile instead of coupling. Use anhydrous solvents and dry 2-piperidone. |
| Black Precipitate | Ni aggregation ("Ni-black") | Ligand loading too low or phosphine oxidized. Increase Ligand:Ni ratio to 2:1 or 3:1. |
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis of N-phenyl-2-piperidone.
References
-
Tobisu, M.; Chatani, N. (2008).[2] "Nickel-Catalyzed Cross-Coupling of Aryl Nitriles with Amines." Angewandte Chemie International Edition, 47(26), 4866–4869. [Link]
-
Tobisu, M.; Chatani, N. (2009).[3] "C–CN Bond Cleavage in Catalytic Reactions." Chemical Society Reviews, 37, 300-307. [Link]
-
Garcia, J.J.; Jones, W.D. (2000). "Nickel-mediated cleavage of the C-CN bond in benzonitrile." Organometallics, 19(26), 5544–5545. [Link]
-
Kelkar, A.A.; et al. (2003). "Nickel-catalyzed amination of aryl chlorides with cyclic amines." Tetrahedron Letters, 44(35), 6661-6664. (Context for Ni-amination protocols). [Link]
Sources
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 4-(2-Oxopiperidin-1-YL)benzonitrile
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 4-(2-Oxopiperidin-1-YL)benzonitrile, a key intermediate in pharmaceutical synthesis. The developed protocol offers high sensitivity, selectivity, and reproducibility, making it suitable for a range of applications from in-process control to final product quality assessment. This guide provides a comprehensive walkthrough of sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles and validated according to ICH guidelines.
Introduction
4-(2-Oxopiperidin-1-YL)benzonitrile is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration must be meticulously monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. HPLC coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering unparalleled specificity and sensitivity. This document provides a comprehensive, field-tested protocol for the analysis of this compound, with in-depth explanations of the rationale behind the chosen experimental parameters.
The core structure of the analyte combines a lactam (2-oxopiperidin) and a nitrile (benzonitrile) moiety. Understanding the distinct chemical properties of these functional groups is paramount for developing a successful analytical method. The lactam provides polarity and potential for hydrogen bonding, while the benzonitrile group introduces aromaticity and a site for potential charge localization.
Physicochemical Properties of 4-(2-Oxopiperidin-1-YL)benzonitrile
A thorough understanding of the analyte's properties is the foundation of a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem |
| Predicted [M+H]⁺ | 201.1022 m/z | PubChemLite |
| Predicted [M+Na]⁺ | 223.0842 m/z | PubChemLite |
| Predicted XlogP | 1.2 | PubChemLite |
The positive XlogP value suggests moderate hydrophobicity, making reversed-phase HPLC a suitable separation technique. The presence of two nitrogen atoms provides basic sites that are readily protonated, making positive mode electrospray ionization (ESI) the preferred method for mass spectrometric detection.
Experimental Design and Rationale
The following sections detail the step-by-step protocol for the HPLC-MS analysis of 4-(2-Oxopiperidin-1-YL)benzonitrile. The choices made in this protocol are grounded in established chromatographic and mass spectrometric principles to ensure a reliable and transferable method.
Materials and Reagents
-
4-(2-Oxopiperidin-1-YL)benzonitrile reference standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium formate (LC-MS grade)
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the HPLC system, free of interfering substances. The choice of method depends on the sample matrix.
Protocol 1: For Drug Substance and In-Process Samples
-
Dissolution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solvent mixture is chosen to balance the polarity and effectively solubilize the analyte.
-
Dilution: Perform serial dilutions with the same solvent to achieve a final concentration within the calibration range (e.g., 1-1000 ng/mL).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
Protocol 2: For Biological Matrices (e.g., Plasma) - Protein Precipitation
-
Spiking: Spike 100 µL of blank plasma with the analyte to prepare calibration standards and quality control samples.
-
Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (if available) to 100 µL of the plasma sample. Acetonitrile is an effective protein precipitating agent.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Diagram 1: Sample Preparation Workflow
Caption: Workflow for sample preparation from different matrices.
HPLC Parameters: Achieving Optimal Separation
A reversed-phase C18 column is selected due to the moderate hydrophobicity of the analyte. The use of formic acid in the mobile phase serves to protonate the analyte, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B in 5 min | Allows for elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive detection. |
Mass Spectrometry Parameters: Selective and Sensitive Detection
Positive mode electrospray ionization is employed due to the presence of basic nitrogen atoms in the piperidine ring. A tandem mass spectrometer (e.g., triple quadrupole) is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The analyte readily forms [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimal for efficient ionization. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | To ensure complete desolvation of ions. |
| Gas Flow | Manufacturer's recommendation | To be optimized for the specific instrument. |
| Scan Mode | Full Scan (for initial investigation) | To identify the precursor ion. |
| MRM Transitions | See Table below | For quantitative analysis. |
Predicted MRM Transitions:
Based on the principles of mass spectral fragmentation, the following MRM transitions are proposed for quantitative analysis. The precursor ion is the protonated molecule ([M+H]⁺) with an m/z of 201.1.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |
| 201.1 | 119.1 | Loss of the oxopiperidin ring |
| 201.1 | 91.1 | Further fragmentation of the benzonitrile moiety |
Diagram 2: Predicted Fragmentation Pathway
Caption: Proposed fragmentation of the protonated molecule.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and expressing the result as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS analysis of 4-(2-Oxopiperidin-1-YL)benzonitrile. The detailed explanation of the rationale behind each experimental choice, from sample preparation to mass spectrometric detection, empowers researchers to implement and adapt this method for their specific needs. By following the outlined procedures and adhering to the principles of method validation, users can achieve reliable and accurate quantitative results, ensuring the quality and consistency of their pharmaceutical products.
References
-
PubChem. (n.d.). 4-(2-Oxopiperidin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(4-oxopiperidin-1-yl)benzonitrile (C12H12N2O). Retrieved February 13, 2026, from [Link]
-
RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved February 13, 2026, from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved February 13, 2026, from [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved February 13, 2026, from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 13, 2026, from [Link]
Sources
Development of novel therapeutics using 4-(2-Oxopiperidin-1-YL)benzonitrile
An Application Guide for the Preclinical Evaluation of 4-(2-Oxopiperidin-1-YL)benzonitrile as a Novel Therapeutic Candidate
Foreword: A Framework for Novel Compound Interrogation
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous, multi-faceted investigation. This document serves as a comprehensive guide for the preclinical assessment of 4-(2-Oxopiperidin-1-YL)benzonitrile , a compound of interest due to its privileged structural motifs—the piperidinone core and the benzonitrile group. The piperidinone scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active agents, while the benzonitrile moiety is known to participate in key binding interactions, including hydrogen bonding and π-stacking, with biological targets.[1][2]
This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We will begin by postulating a plausible mechanism of action based on the compound's structure, followed by detailed, self-validating protocols for in vitro characterization and in vivo efficacy studies. Our focus is on the causality behind experimental choices, ensuring that each step provides a clear, interpretable answer that informs the next stage of development.
Postulating a Mechanism of Action: Targeting Cellular Proliferation
Given that piperidinone-containing compounds have demonstrated a range of biological activities, including anticancer effects, a rational starting point is to investigate 4-(2-Oxopiperidin-1-YL)benzonitrile for its effects on cancer cell proliferation.[2] A primary driver of oncogenesis is the dysregulation of signaling pathways that control cell growth. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical regulator of cell proliferation and is frequently mutated or hyperactivated in a wide variety of human cancers.
We hypothesize that 4-(2-Oxopiperidin-1-YL)benzonitrile may function as an inhibitor of a key kinase within this cascade, such as RAF. This hypothesis provides a testable framework for our initial biological assays.
Caption: Standardized workflow for Western Blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Plate A375 cells and grow to 80-90% confluency.
-
Treat cells with 4-(2-Oxopiperidin-1-YL)benzonitrile at 1x and 5x the determined IC50 for a short duration (e.g., 2 hours) to observe signaling changes without inducing cell death.
-
Self-Validation Controls: Include a vehicle (DMSO) control and a positive control (e.g., a known MEK inhibitor like Selumetinib).
-
Wash cells with ice-cold PBS and lyse by adding RIPA buffer supplemented with protease and phosphatase inhibitors. [3]Scrape cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay. This ensures equal protein loading for all samples.
-
-
SDS-PAGE and Membrane Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding. [4][5] * Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-ERK (p-ERK)
-
Phospho-MEK (p-MEK)
-
-
Wash the membrane three times for 5 minutes each with TBST. [5] * Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST three times.
-
-
Signal Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. [5] * To validate the results, the membrane must be stripped of antibodies and re-probed with antibodies for total ERK and total MEK. A loading control like β-actin or GAPDH should also be used to confirm equal protein loading across all lanes. A decrease in the p-ERK/Total ERK ratio indicates specific pathway inhibition. [6]
-
In Vivo Efficacy: Testing in a Preclinical Model
Positive in vitro data provides the rationale for advancing a compound to in vivo studies, which are essential for understanding its activity in a complex biological system. [7]
Protocol: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 4-(2-Oxopiperidin-1-YL)benzonitrile in an immunodeficient mouse model bearing human cancer xenografts.
Causality: While in vitro assays are informative, they do not capture the complexities of drug absorption, distribution, metabolism, and excretion (ADME), nor the interaction with a tumor microenvironment. [8]A xenograft model, where human tumor cells are grown in mice, serves as a crucial bridge to assess if the compound's cellular activity translates into therapeutic efficacy in a living organism. [9][10] Methodology:
-
Model Establishment:
-
Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor cells. [7] * Subcutaneously inject 5-10 million A375 cells suspended in Matrigel into the flank of each mouse.
-
-
Tumor Growth and Study Initiation:
-
Monitor mice regularly for tumor formation.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This ensures an unbiased study start.
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.
-
Group 2 (Test Article, Dose 1): Administer 4-(2-Oxopiperidin-1-YL)benzonitrile at 'X' mg/kg, daily, via oral gavage.
-
Group 3 (Test Article, Dose 2): Administer the compound at '2X' mg/kg.
-
Group 4 (Positive Control): Administer a relevant clinical compound (e.g., Vemurafenib for BRAF-mutant melanoma) to validate the model's responsiveness.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as a general measure of toxicity.
-
Observe mice for any clinical signs of adverse effects.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, collect terminal tumor weights and potentially blood samples for pharmacokinetic analysis.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Experimental Value] | - | [Experimental Value] |
| Compound (Dose 1) | X | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Compound (Dose 2) | 2X | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Positive Control | Ref. | [Reference Value] | [Reference Value] | [Reference Value] |
References
-
MTT Proliferation Assay Protocol. ResearchGate. Accessed February 13, 2026. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Published May 1, 2013. [Link]
-
Xenograft Models. Ichor Life Sciences. Accessed February 13, 2026. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Accessed February 13, 2026. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Published June 30, 2014. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Published January 5, 2017. [Link]
-
The Rise of In Vitro Testing in Drug Development. Creative Bioarray. Accessed February 13, 2026. [Link]
-
The Importance of In Vitro Assays. Visikol. Published May 23, 2023. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Published March 2005. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. Published November 4, 2021. [Link]
-
Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Accessed February 13, 2026. [Link]
-
In vitro Bioassay Services for Antibody Drug Discovery. ProBio CDMO. Accessed February 13, 2026. [Link]
-
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. Published August 9, 2025. [Link]
- New intermediates for the preparation of remifentanil hydrochloride.
-
4-(4-oxopiperidin-1-yl)benzonitrile (C12H12N2O). PubChemLite. Accessed February 13, 2026. [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Accessed February 13, 2026. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Published April 23, 2020. [Link]
-
4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile. PubChem. Accessed February 13, 2026. [Link]
-
3-(4-oxopiperidin-2-yl)benzonitrile. Shanghai Chemlin Biopharmaceutical Co., Ltd. Accessed February 13, 2026. [Link]
- Process for the preparation of apixaban.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Published February 23, 2012. [Link]
-
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Published November 1, 2007. [Link]
-
Process for Preparing 4-[(1,6-Dihydro-6-Oxo-2-Pyrimidinyl)Amino]Benzonitrile. PubChem. Accessed February 13, 2026. [Link]
-
Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Published 2012. [Link]
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Molecules. Published March 2020. [Link]
-
chemical label 4-(3-hydroxypiperidin-1-yl)benzonitrile. ECHA. Accessed February 13, 2026. [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scale-up Synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile for Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile, a key intermediate in the development of various therapeutic agents, including the anticoagulant Apixaban.[1][2] The protocol detailed herein is optimized for producing multi-gram to kilogram quantities of the target compound with high purity and yield, suitable for preclinical evaluation. The chosen synthetic strategy, a palladium-catalyzed Buchwald-Hartwig amination, offers significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions over traditional methods.[3][4] This guide explains the rationale behind the experimental design, provides a detailed step-by-step protocol, outlines in-process controls, and describes analytical methods for quality assurance.
Introduction: The Significance of 4-(2-Oxopiperidin-1-YL)benzonitrile
4-(2-Oxopiperidin-1-YL)benzonitrile is a crucial building block in medicinal chemistry. Its piperidinone moiety is a prevalent feature in a variety of biologically active molecules. The β-lactam ring system, a related cyclic amide structure, is famously found in a broad class of antibiotics, including penicillins and cephalosporins, which act by inhibiting bacterial cell wall synthesis.[5][6][7] While not a β-lactam itself, the 2-oxopiperidine (a δ-lactam) structure is of significant interest to medicinal chemists for its pharmacokinetic and pharmacodynamic properties. The benzonitrile group provides a versatile handle for further chemical modifications. The compound is a key intermediate in the synthesis of Apixaban, a potent and selective factor Xa inhibitor used for the prevention of venous thromboembolism.[1][2] Given its importance, a robust and scalable synthetic route is paramount for advancing drug candidates into preclinical and clinical development.
Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the C-N bond between the piperidinone ring and the benzonitrile moiety is the key transformation in this synthesis. For a scalable and efficient process, the Buchwald-Hartwig amination reaction is the method of choice.[3][4][8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups, making it superior to harsher traditional methods like nucleophilic aromatic substitution.[3]
The reaction involves the coupling of an aryl halide (4-bromobenzonitrile) with an amine (2-piperidone) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, as elucidated by Hartwig and Buchwald, involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[9]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Workflow for the scale-up synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100-gram scale. Adjustments to reagent quantities and equipment will be necessary for larger or smaller batches.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzonitrile | ≥98% | Commercially Available | |
| 2-Piperidone | ≥99% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Must be finely powdered and dry. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Celite® | --- | Commercially Available | For filtration. |
4.2. Equipment
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Large Buchner funnel and filter flask.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Glass chromatography column (if required).
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure all glassware is dry. Purge the system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.[9]
-
Reagent Charging: To the flask, add 4-bromobenzonitrile (182 g, 1.0 mol), 2-piperidone (109 g, 1.1 mol), and anhydrous toluene (2 L). Begin stirring to dissolve the solids.
-
Catalyst and Base Addition: In a separate, dry flask, weigh palladium(II) acetate (2.25 g, 0.01 mol, 1 mol%), Xantphos (11.6 g, 0.02 mol, 2 mol%), and cesium carbonate (488 g, 1.5 mol). Carefully add these solids to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up - Cooling and Filtration: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 200 mL).
-
Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Crystallization (Preferred for Scale-up): The crude product can often be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Column Chromatography (for smaller scale or difficult purifications): If crystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
4.4. In-Process Controls and Quality Checks
| Control Point | Method | Specification | Rationale |
| Starting Materials | Certificate of Analysis (CoA) | Purity ≥98% | Ensures high-quality input for optimal reaction performance. |
| Inert Atmosphere | Oxygen Sensor (optional) | O₂ < 50 ppm | The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. |
| Reaction Completion | TLC/HPLC | Starting material <1% | To maximize yield and minimize impurities from unreacted starting materials. |
| Product Purity (Post-Purification) | HPLC | ≥98% | To meet preclinical study requirements. |
| Residual Palladium | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | <10 ppm | To meet regulatory requirements for active pharmaceutical ingredients. |
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of 4-(2-Oxopiperidin-1-YL)benzonitrile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[10][11] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.[4] Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and faster reaction times.[9]
-
Base: Cesium carbonate is a strong, yet non-nucleophilic base that is effective in deprotonating the piperidone nitrogen without causing unwanted side reactions.[9]
-
Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for the reaction temperature and facilitates the dissolution of the reactants.[9]
-
Purification: Crystallization is the preferred method for purification on a large scale as it is more economical and easier to implement than chromatography.[12]
Safety Considerations
-
Palladium Compounds: Palladium salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene: Toluene is a flammable and volatile solvent. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Cesium Carbonate: Cesium carbonate is a strong base and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Pressure: The reaction is performed at atmospheric pressure, but care should be taken to ensure the system is not sealed to avoid pressure buildup upon heating.
Conclusion
The Buchwald-Hartwig amination provides a reliable and scalable method for the synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile. The protocol described in this application note has been optimized for the production of high-purity material suitable for preclinical studies. By following the detailed steps and implementing the recommended in-process controls, researchers can confidently produce this key intermediate in the quantities required for their drug development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC. Available at: [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers. Available at: [Link]
-
How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]
-
The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - MDPI. Available at: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications - PMC. Available at: [Link]
-
4-(4-oxopiperidin-1-yl)benzonitrile (C12H12N2O) - PubChemLite. Available at: [Link]
-
Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole - arkat usa. Available at: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. Available at: [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at: [Link]
-
Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine - PubMed. Available at: [Link]
- DIMER IMPURITIES OF APIXABAN AND METHOD TO REMOVE THEM - European Patent Office - EP 3064497 A1 - Googleapis.com.
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available at: [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available at: [Link]
- US20160143894A1 - Process for the preparation of apixaban - Google Patents.
Sources
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 12. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Oxopiperidin-1-YL)benzonitrile
Introduction
4-(2-Oxopiperidin-1-YL)benzonitrile is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor in the synthesis of Apixaban, a widely used anticoagulant.[1] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate that intermediates like this are purified to exceptionally high standards. The presence of even minor impurities can impact the yield, purity, and safety profile of the final drug substance.[2]
This guide provides a comprehensive resource for researchers, scientists, and process chemists to troubleshoot and resolve common purity issues encountered during the synthesis of 4-(2-Oxopiperidin-1-YL)benzonitrile. We will delve into the causes of common impurities and provide validated, step-by-step protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-(2-Oxopiperidin-1-YL)benzonitrile?
The impurity profile can vary based on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as 4-fluorobenzonitrile or 2-piperidinone.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of 4-(2-Oxopiperidin-1-yl)benzamide.[3][4]
-
Side-Reaction Byproducts: Depending on the reaction conditions, isomeric or oligomeric impurities may form. For instance, reactions involving related benzonitrile syntheses can sometimes yield unwanted isomers that are challenging to separate.[5]
Q2: Why is achieving high purity for this intermediate so critical?
The purity of any intermediate directly influences the quality of the final API. Impurities can carry through subsequent synthetic steps, potentially leading to the formation of new, uncharacterized byproducts. In the context of drug development, unidentified impurities pose a significant safety risk and can lead to regulatory delays and batch rejection.[2]
Q3: What are the primary laboratory techniques for purifying this compound?
The two most effective and widely used methods are:
-
Flash Column Chromatography: Excellent for separating compounds with different polarities, such as removing unreacted starting materials or less polar byproducts.[6]
-
Recrystallization: A highly effective technique for removing small amounts of impurities from a solid crystalline product, particularly when the impurities have different solubility profiles from the desired compound.[]
Q4: How can I quickly assess the purity of my sample and the effectiveness of a purification step?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time monitoring. It allows you to visualize the number of components in your crude mixture, track the progress of a column chromatography separation, and compare the purity of the final product against a reference standard. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[8]
Troubleshooting Guide: Common Impurity Issues and Solutions
Issue 1: Contamination with Unreacted Starting Materials
-
Likely Cause: The synthetic reaction has not proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Primary Identification Method: TLC or HPLC analysis will show spots/peaks corresponding to the known starting materials.
-
Recommended Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] Since the starting materials often have significantly different polarities than the desired product, chromatography provides excellent resolution.
Caption: Figure 1. Workflow for Purification by Flash Column Chromatography.
Issue 2: Presence of 4-(2-Oxopiperidin-1-yl)benzamide (Hydrolysis Impurity)
-
Likely Cause: The nitrile group (-C≡N) has been hydrolyzed to a primary amide (-CONH₂) by exposure to water in the presence of acid or base, often during aqueous workup or if using wet solvents.[10] The amide is significantly more polar than the nitrile.
-
Primary Identification Method: The amide impurity will appear as a more polar spot (lower Rf value) on TLC compared to the product. Its presence can be confirmed by spectroscopic methods (IR spectroscopy will show N-H stretches, and mass spectrometry will show a mass increase of 18 amu).
-
Recommended Solution: Recrystallization. This purification technique leverages differences in solubility between the desired product and the impurity in a chosen solvent system at different temperatures.[] The more polar amide impurity will have a different solubility profile than the parent nitrile, often allowing for its selective removal into the mother liquor.
Caption: Figure 2. Formation of the primary amide impurity via hydrolysis.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1-2 grams of crude product. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (EtOAc). A good system will show the product spot with an Rf value of ~0.3-0.4 and good separation from impurities.
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[11]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh, ~50g for 1g of crude) in hexane.[12] Pour the slurry into the column, tapping gently to pack the silica and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica bed.[13]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluting solvent.
-
Add a small amount of silica gel (~2-3x the mass of the crude product) to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".
-
Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top to prevent disturbance.[13]
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent system (e.g., 10% EtOAc in Hexane).[11]
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your initial TLC analysis (e.g., to 20% EtOAc, then 30% EtOAc). This helps elute the desired product while leaving more polar impurities on the column.
-
Collect the eluent in sequentially numbered test tubes (fractions).
-
-
Analysis:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(2-Oxopiperidin-1-YL)benzonitrile.
-
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for separation of compounds with a range of polarities. |
| Sample Loading | Dry Loading | Provides better separation and avoids issues with sample solubility in the initial eluent. |
| Elution Flow | Gravity or gentle pressure | Controlled flow ensures equilibrium between phases for optimal separation. |
Protocol 2: Recrystallization
This protocol is a general guideline. The ideal solvent and temperatures may require some optimization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Isopropanol, ethanol, or a mixture of ethanol and water are often good starting points.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess as this will reduce yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or insoluble byproducts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[15] Rushing this step by placing it directly in an ice bath will cause the product to "crash out," trapping impurities.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for 30-60 minutes to maximize the yield of crystallized product.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopic analysis to confirm purity.
| Solvent System | Compound Polarity | Notes |
| Isopropanol (IPA) | Moderately Polar | Good general-purpose solvent for compounds of this type. |
| Ethanol / Water | Moderately Polar | The water acts as an anti-solvent. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Ethyl Acetate / Hexane | Moderately Polar | Similar to the ethanol/water system; dissolve in hot EtOAc and add hexane as the anti-solvent. |
References
-
JoVE. (n.d.). How to Run Column Chromatography. Retrieved from [Link]
-
Jeong, T., et al. (2014). Synthesis of Piperidones from Benzyl Azides and Acetone. POSTECH. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. Retrieved from [Link]
-
Arkivoc. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for p-Carbomethoxybenzamide. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Retrieved from [Link]
-
MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Retrieved from [Link]
-
Bio-Rad Laboratories. (2019). How To Perform Manual Prepacked Column Chromatography (Kool-Aid example). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-oxopiperidin-1-yl)benzonitrile. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2014). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-(4-OXOPIPERIDIN-1-YL)BENZONITRILE. Retrieved from [Link]
-
ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. mdpi.com [mdpi.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. oasis.postech.ac.kr [oasis.postech.ac.kr]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 4-(2-Oxopiperidin-1-YL)benzonitrile
An in-depth guide to overcoming the experimental challenges posed by the poor solubility of 4-(2-Oxopiperidin-1-YL)benzonitrile is provided below. This technical support center is designed for researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Formulation and Experimentation
Welcome to the technical support center for 4-(2-Oxopiperidin-1-YL)benzonitrile. This guide is intended to provide you with the expertise and practical insights needed to overcome the challenges associated with the poor aqueous solubility of this compound. As Senior Application Scientists, we understand that unexpected precipitation and inconsistent results can hinder research progress. This resource is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The core of this compound's insolubility lies in its molecular structure: a combination of a polar lactam (the 2-oxopiperidinyl group) and a nonpolar benzonitrile moiety. While the lactam can participate in some hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to low aqueous solubility. This is a common challenge in drug discovery, with over 70% of new chemical entities being poorly soluble in water.[1]
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with 4-(2-Oxopiperidin-1-YL)benzonitrile.
Q1: I've just received my vial of 4-(2-Oxopiperidin-1-YL)benzonitrile. What's the first thing I should do?
A1: Before you begin your experiments, it's crucial to establish a reliable stock solution. Due to its poor aqueous solubility, you should start by dissolving the compound in an organic solvent. A common choice for initial stock solutions is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved before making any dilutions into aqueous buffers.
Q2: What are the visual signs of poor solubility during an experiment?
A2: The most obvious sign is the formation of a precipitate, which can appear as cloudiness, a fine suspension, or visible particles in your solution. This "crashing out" can happen immediately upon dilution of your DMSO stock into an aqueous buffer or over time during incubation.[2]
Q3: Why did my compound precipitate when I diluted my DMSO stock into my cell culture media/assay buffer?
A3: This is a common phenomenon known as "solvent shock" or "antisolvent precipitation".[2] The compound is soluble in the organic solvent (DMSO), but when this solution is introduced to a large volume of an aqueous medium (an anti-solvent), the compound's local concentration exceeds its solubility limit in the new solvent mixture, causing it to precipitate.[3][4]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility is the concentration of a compound that appears to be in solution after a short incubation time when a concentrated organic stock solution is added to an aqueous buffer. It's a measure of how quickly a compound precipitates.[5][6] This is often the relevant parameter for high-throughput screening assays.
-
Thermodynamic solubility is the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid state after a prolonged incubation (usually 24 hours or more).[5][7][8] This value is critical for formulation development and later-stage studies.
Troubleshooting Guides
This section provides in-depth, Q&A-style troubleshooting for specific experimental problems.
Scenario 1: Compound Precipitation Upon Dilution
Q: My compound, 4-(2-Oxopiperidin-1-YL)benzonitrile, immediately turned my clear aqueous buffer cloudy upon adding the DMSO stock. How can I fix this for my in vitro assay?
A: This is a classic sign of exceeding the kinetic solubility limit. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Reduce the Final Concentration The simplest solution is often to lower the final concentration of your compound in the assay. Many solubility issues are concentration-dependent.
Step 2: Optimize the Dilution Method
-
Pre-warm the aqueous media: Cell culture media or buffers are often stored refrigerated. Warming the media to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[4]
-
Increase the mixing rate: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion and avoid localized high concentrations.
Step 3: Lower the DMSO Stock Concentration Using a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume of the stock to your buffer. This can sometimes aid in better mixing and reduce the "solvent shock." However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Step 4: Employ a Solubilization Strategy If the above steps are insufficient, you will need to use a formulation strategy to increase the compound's solubility. The most common for in vitro assays are cosolvents, pH adjustment, cyclodextrins, or surfactants. A decision-making workflow for this is presented below.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
In-Depth Solubilization Techniques
Cosolvency
What is it? Cosolvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a hydrophobic compound.[9] These cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute.[10]
When to use it: This is often the first and simplest method to try, especially if your assay is not sensitive to low concentrations of organic solvents.
Common Cosolvents:
| Cosolvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Commonly used, but can have effects on cells. |
| Propylene Glycol (PG) | 1-10% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | A good option for increasing solubility, often used in formulations.[9] |
| N-methyl-2-pyrrolidone (NMP) | 0.5-5% (v/v) | A stronger solvent, use with caution and check for assay compatibility. |
Protocol for Using Cosolvents:
-
Prepare your aqueous buffer.
-
Add the desired volume of the cosolvent to the buffer and mix well. For example, to make a 5% ethanol solution, add 5 mL of ethanol to 95 mL of buffer.
-
Prepare your high-concentration stock of 4-(2-Oxopiperidin-1-YL)benzonitrile in 100% DMSO.
-
Add the DMSO stock to the cosolvent-buffer mixture while vortexing.
-
Visually inspect for precipitation.
pH Adjustment
What is it? For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[4] Weakly basic compounds become more soluble at lower pH, while weakly acidic compounds are more soluble at higher pH.
When to use it: This method is effective if your compound has an ionizable group (an acidic or basic pKa) and your experimental system can tolerate the required pH. The piperidine nitrogen in related structures is basic, suggesting that 4-(2-Oxopiperidin-1-YL)benzonitrile is likely a weak base and will be more soluble in acidic conditions.[11]
Protocol for pH Adjustment:
-
Predict the pKa of 4-(2-Oxopiperidin-1-YL)benzonitrile using computational tools if experimental data is unavailable.
-
Prepare a series of buffers with different pH values. For a weak base, try buffers with pH values 1-2 units below the predicted pKa.
-
Add your DMSO stock of the compound to each buffer and observe for solubility.
-
Important: Ensure the final pH of your solution does not interfere with your assay's performance or the stability of other components.
Cyclodextrin Complexation
What is it? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][] They can encapsulate poorly soluble "guest" molecules, like 4-(2-Oxopiperidin-1-YL)benzonitrile, forming a water-soluble inclusion complex.[10][14]
When to use it: This is a powerful technique, especially for cell-based assays where organic solvents may be toxic. It is widely used in pharmaceutical formulations to enhance solubility and bioavailability.[12]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.
Protocol for Cyclodextrin Complexation:
-
Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your aqueous buffer.
-
Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer.
-
Vortex and allow the mixture to incubate (e.g., 1-2 hours at room temperature) to allow for complex formation.
-
The resulting clear solution contains the water-soluble drug-cyclodextrin complex.
Use of Surfactants
What is it? Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[15][16]
When to use it: When other methods fail or are incompatible with the experimental system. Surfactants are effective but can interfere with some biological assays, particularly those involving membranes or proteins.
Common Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Kolliphor® EL (formerly Cremophor® EL): Another non-ionic surfactant known for its solubilizing capacity.
Protocol for Using Surfactants:
-
Prepare your aqueous buffer.
-
Add the surfactant at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.0013% (w/v). A typical starting concentration would be 0.1-1%.
-
Add the DMSO stock of your compound to the surfactant-containing buffer.
-
Mix thoroughly to allow for incorporation into the micelles.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of 4-(2-Oxopiperidin-1-YL)benzonitrile using HPLC-UV for quantification.[17][18]
Materials:
-
4-(2-Oxopiperidin-1-YL)benzonitrile
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
HPLC system with UV detector
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100, 50, 25, 12.5 µM, etc.).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filter the solutions by transferring them to a 96-well filter plate and applying a vacuum to collect the filtrate in a clean collection plate. This removes any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in a 1% DMSO/PBS solution.[19]
-
Determine the Kinetic Solubility: The kinetic solubility is the highest concentration at which the measured concentration in the filtrate is equal to the nominal (intended) concentration.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[20][21]
Materials:
-
Solid 4-(2-Oxopiperidin-1-YL)benzonitrile
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid compound to a glass vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the buffer (e.g., 1 mL) to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for at least 24 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[8]
-
After incubation, allow the solid to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
The measured concentration is the thermodynamic solubility of the compound in that specific buffer and at that temperature.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
2-Piperidone. Solubility of Things. [Link]
-
Predicting Solubility. Rowan. [Link]
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
- Solubilization mechanism of vesicles by surfactants: effect of hydrophobicity. PubMed.
- Solubility Prediction of Organic Molecules with Molecular Dynamics Simul
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Cyclodextrins in delivery systems: Applic
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Selecting Solubilizers for Poorly Soluble Drugs. Pharma.Tips.
- The Mechanism of Detergent Solubiliz
-
1-Benzyl-4-piperidone. Solubility of Things. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility.
-
Piperonyl piperidone. Solubility of Things. [Link]
- Solubilization by surfactants: Significance and symbolism. Synonyms.com.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- ADME Solubility Assay. BioDuro.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter pl
- Kinetic Solubility Assays Protocol. AxisPharm.
- The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- troubleshooting Compound XAC experiments. Benchchem.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Solvent selection for pharmaceuticals.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- In vitro solubility assays in drug discovery. PubMed.
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. YouTube.
- How to measure solubility for drugs in oils/emulsions?
- Technical Support Center: Preventing Compound Precipit
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. IJPSR.
- TROUBLESHOOTING GUIDE FOR ENZYM
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
- How to prevent compound precipitation during flash column chrom
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenu
Sources
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
The 4-(2-oxopiperidin-1-yl)phenyl Scaffold: A Comparative Guide to Structure-Activity Relationships in Factor Xa Inhibition
Introduction: The Privileged Scaffold in Anticoagulant Design
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 4-(2-oxopiperidin-1-yl)phenyl moiety has emerged as a particularly successful scaffold, most notably in the development of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Its prominence is exemplified by the blockbuster anticoagulant, Apixaban. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(2-oxopiperidin-1-yl)phenyl derivatives, offering a comparative framework for researchers and drug development professionals. We will delve into the nuanced effects of structural modifications on inhibitory potency, supported by quantitative experimental data, and provide detailed protocols for the key assays used in their evaluation.
The rationale for focusing on FXa inhibition lies in its central role in the coagulation pathway, making it a prime target for the development of anticoagulants to prevent and treat thromboembolic disorders. The 4-(2-oxopiperidin-1-yl)phenyl scaffold serves as a key recognition element for the S4 binding pocket of FXa, a deep, hydrophobic pocket that accommodates the piperidinone ring. This interaction is crucial for anchoring the inhibitor to the enzyme's active site, thereby enabling potent and selective inhibition.
Comparative Analysis of Structure-Activity Relationships
The inhibitory activity of 4-(2-oxopiperidin-1-yl)phenyl derivatives against Factor Xa is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR at each of these positions, with supporting data presented in comparative tables.
The Central Core: Pyrazolopyridinone as a Bioisostere
In the development of Apixaban, the central scaffold attached to the 4-(2-oxopiperidin-1-yl)phenyl moiety is a pyrazolopyridinone ring system. This bicyclic heterocycle serves as a rigid and planar core, optimally presenting the key pharmacophoric elements for interaction with the FXa active site. The pyrazolopyridinone itself was an evolution from earlier acyclic precursors, designed to improve metabolic stability and oral bioavailability.
The P1 Group: Probing the S1 Pocket
The P1 group of the inhibitor is designed to interact with the S1 pocket of FXa, a well-defined subsite that accommodates the group responsible for direct inhibition. In the case of Apixaban and its analogs, this is typically a substituted phenyl ring.
Table 1: Influence of P1 Phenyl Substituents on Factor Xa Inhibition
| Compound | P1 Substituent | FXa Ki (nM) | Reference |
| Apixaban | 4-methoxyphenyl | 0.08 | |
| Analog 1 | Phenyl | 0.25 | |
| Analog 2 | 4-fluorophenyl | 0.12 | |
| Analog 3 | 3,4-dimethoxyphenyl | 0.35 |
As evidenced in Table 1, a methoxy group at the para-position of the P1 phenyl ring, as seen in Apixaban, provides optimal potency. This is attributed to favorable hydrophobic and potential hydrogen bonding interactions within the S1 pocket. Unsubstituted phenyl or fluoro-substituted analogs retain high potency, indicating a degree of tolerance in this region. However, the addition of a second methoxy group, as in Analog 3, leads to a slight decrease in activity, suggesting that steric bulk can be a limiting factor.
The P4 Group: The Role of the 2-Oxopiperidin-1-yl Moiety
The 4-(2-oxopiperidin-1-yl)phenyl group consistently demonstrates its importance for high-affinity binding by occupying the S4 pocket of FXa. Modifications to this moiety have been explored to understand the stringency of this interaction.
Table 2: Modifications of the P4 Moiety and their Impact on FXa Inhibition
| Compound | P4 Moiety | FXa IC50 (nM) | Reference |
| Apixaban | 4-(2-oxopiperidin-1-yl)phenyl | 0.7 | |
| Analog 4 | 4-(2-oxopyrrolidin-1-yl)phenyl | 2.5 | |
| Analog 5 | 4-(morpholin-4-yl)phenyl | 15 | |
| Analog 6 | 4-(piperidin-1-yl)phenyl | >1000 |
The data in Table 2 unequivocally highlights the criticality of the 2-oxopiperidinone ring. Replacement with a five-membered lactam (pyrrolidinone) results in a significant loss of potency, while replacing it with a non-lactam heterocycle like morpholine leads to a dramatic decrease in activity. Removal of the carbonyl group altogether, as in the piperidinyl analog, completely abrogates inhibitory activity. This underscores the essential role of the lactam carbonyl in forming a key hydrogen bond with the backbone of Trp215 in the S4 pocket of FXa.
Experimental Protocols: A Guide to Self-Validating Assays
The robust evaluation of SAR requires well-validated and reproducible experimental protocols. The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize 4-(2-oxopiperidin-1-yl)phenyl derivatives as Factor Xa inhibitors.
Chromogenic Factor Xa Inhibition Assay
This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified Factor Xa.
Principle: The assay measures the rate at which Factor Xa cleaves a chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
Dilute the test compounds from the DMSO stock into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add 50 µL of the diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
-
Add 25 µL of a pre-warmed (37°C) solution of purified human Factor Xa in Assay Buffer to each well. The final concentration of Factor Xa should be in the low nanomolar range, predetermined to give a linear rate of substrate hydrolysis.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of a pre-warmed (37°C) solution of the chromogenic Factor Xa substrate in Assay Buffer to each well. The final substrate concentration should be at or near its Km value for Factor Xa.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Workflow for Chromogenic Factor Xa Inhibition Assay
Caption: Workflow for the chromogenic Factor Xa inhibition assay.
Prothrombin Time (PT) Assay
The PT assay is a plasma-based clotting assay that assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It is used to evaluate the anticoagulant effect of inhibitors in a more physiologically relevant matrix.
Principle: The time it takes for a clot to form in a plasma sample is measured after the addition of a reagent containing tissue factor (thromboplastin) and calcium. An inhibitor of Factor Xa will prolong the clotting time.
Materials:
-
Citrated human plasma
-
PT reagent (containing thromboplastin and calcium chloride)
-
Test compounds (dissolved in DMSO)
-
Coagulometer or a water bath and stopwatch
-
Plastic test tubes
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
Add a small volume of the diluted test compound or vehicle control to aliquots of citrated human plasma and incubate at 37°C for a specified time (e.g., 2 minutes).
-
Pre-warm the PT reagent to 37°C.
-
To initiate clotting, add a defined volume of the pre-warmed PT reagent to the plasma sample.
-
Simultaneously start a timer and measure the time required for a fibrin clot to form. This can be done visually or with an automated coagulometer.
-
Record the clotting time in seconds.
-
Plot the clotting time against the concentration of the inhibitor.
-
The results can be expressed as the concentration of the inhibitor required to double the baseline clotting time (CT2x).
Workflow for Prothrombin Time (PT) Assay
Caption: Workflow for the Prothrombin Time (PT) assay.
Synthetic Considerations: Accessing the Core Scaffold
The synthesis of 4-(2-oxopiperidin-1-yl)phenyl derivatives typically begins with the construction of the key intermediate, 1-(4-aminophenyl)piperidin-2-one. A common and efficient route to this intermediate is outlined below.
Synthetic Scheme for 1-(4-aminophenyl)piperidin-2-one
Caption: A common synthetic route to the key intermediate.
The synthesis commences with the acylation of 4-nitroaniline with 5-chlorovaleryl chloride to yield N-(4-nitrophenyl)-5-chloropentanamide. Subsequent intramolecular cyclization, typically promoted by a strong base such as sodium hydride, affords 1-(4-nitrophenyl)piperidin-2-one. Finally, reduction of the nitro group, commonly achieved through catalytic hydrogenation, provides the desired 1-(4-aminophenyl)piperidin-2-one. This versatile intermediate can then be further elaborated to introduce the desired central scaffold and P1 group.
Conclusion and Future Perspectives
The 4-(2-oxopiperidin-1-yl)phenyl scaffold has proven to be a highly effective structural motif for the design of potent and selective Factor Xa inhibitors. The structure-activity relationship studies, with Apixaban as a leading example, have delineated the critical features required for high-affinity binding. The 2-oxopiperidinone ring is essential for anchoring the molecule in the S4 pocket of FXa, while the P1 phenyl group can be modified to fine-tune potency.
While the primary focus of research on this scaffold has been on Factor Xa, its privileged nature suggests that it may hold potential for the development of inhibitors for other enzymes or ligands for various receptors. Future investigations could explore the derivatization of the 4-(2-oxopiperidin-1-yl)phenyl moiety to target other proteins with similar hydrophobic pockets. The synthetic accessibility of the core intermediate provides a solid foundation for the creation of diverse chemical libraries for screening against a wide range of biological targets. This guide serves as a foundational resource for researchers aiming to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.
References
- Pinto, D. J. P., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., Wong, P. C., Rendina, A. R., Luettgen, J. M., Knabb, R. M., He, K., Xin, B., Wexler, R. R., & Lam, P. Y. S. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
